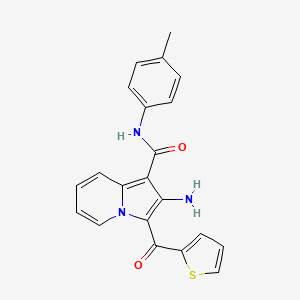

2-amino-3-(thiophene-2-carbonyl)-N-(p-tolyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-(thiophene-2-carbonyl)-N-(p-tolyl)indolizine-1-carboxamide, also known as ATIC, is a chemical compound that has been studied for its potential scientific research applications. ATIC is a heterocyclic compound that contains a thiophene ring, an indolizine ring, and a carboxamide group. The compound has been synthesized using various methods and has shown promise in various scientific fields.

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

A novel one-pot domino reaction has been developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing the versatility of related compounds in organic synthesis. This method allows for efficient synthesis without the need for prior activation or modification of the starting materials (Ziyaadini et al., 2011).

Heterocyclic Synthesis and Biological Activity

The synthesis of heterocyclic compounds using thiophene-2-carboxamide demonstrates the capability to produce antibiotics and antibacterial drugs. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antimicrobial and Analgesic Activities

Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have been synthesized and evaluated for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. Molecular docking studies support the observed in vitro anticancer activities of these molecules (Mahanthesha et al., 2022).

Organic Synthesis under Aqueous Conditions

A facile four-component Gewald reaction under organocatalyzed aqueous conditions has been developed for the synthesis of 2-amino-3-carboxamide derivatives of thiophene. This method highlights an efficient approach to synthesizing these compounds at room temperature, simplifying the purification process through simple filtration and recrystallization (Abaee & Cheraghi, 2013).

Antinociceptive Activity

N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been synthesized and their antinociceptive activity studied. This work contributes to understanding the potential therapeutic applications of such compounds in pain management (Shipilovskikh et al., 2020).

Propiedades

IUPAC Name |

2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-13-7-9-14(10-8-13)23-21(26)17-15-5-2-3-11-24(15)19(18(17)22)20(25)16-6-4-12-27-16/h2-12H,22H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEOFFPWBOTMSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(thiophene-2-carbonyl)-N-(p-tolyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine](/img/structure/B2390310.png)

![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)

![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)

![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)

![4-oxo-N-(pyridin-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390331.png)